molecular formula C20H19N3O3S B2986986 2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine CAS No. 1705730-96-6

2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Cat. No.: B2986986
CAS No.: 1705730-96-6
M. Wt: 381.45
InChI Key: IDRZSGOONPJAOD-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring substituted at the 1-position with a [1,1'-biphenyl]-4-ylsulfonyl group and at the 3-position with a pyrazine ring via an ether linkage. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and polar interactions .

Properties

IUPAC Name

2-[1-(4-phenylphenyl)sulfonylpyrrolidin-3-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-27(25,19-8-6-17(7-9-19)16-4-2-1-3-5-16)23-13-10-18(15-23)26-20-14-21-11-12-22-20/h1-9,11-12,14,18H,10,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRZSGOONPJAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-([1,1’-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrazine derivative reacts with a pyrrolidine derivative that has been functionalized with a biphenyl sulfonyl group. The reaction conditions often require the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-([1,1’-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazine ring or the biphenyl sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenated solvents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-((1-([1,1’-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((1-([1,1’-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine involves its interaction with specific molecular targets. The biphenyl sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazine ring may also participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Comparative Data

Property Target Compound 1-([1,1'-Biphenyl]-4-ylsulfonyl)piperazine 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole
Core Structure Pyrrolidine + pyrazine Piperazine Pyrrolidine + oxadiazole
Sulfonyl Group [1,1'-Biphenyl]-4-ylsulfonyl [1,1'-Biphenyl]-4-ylsulfonyl Absent
Aromatic System Pyrazine (electron-deficient) Absent Oxadiazole (electron-withdrawing)
Predicted Solubility Moderate (polar pyrazine vs. hydrophobic biphenyl) High (piperazine’s basicity) Low (hydrophobic oxadiazole and phenylethyl)
Synthetic Route Likely involves sulfonylation of pyrrolidine, then ether formation Direct sulfonylation of piperazine Coupling of pyrrolidin-3-ol with oxadiazole precursor

Research Findings and Implications

  • Biological Activity : The biphenyl sulfonyl group is prevalent in kinase inhibitors (e.g., VEGFR, EGFR) due to its ability to occupy ATP-binding pockets. The target compound’s pyrrolidine-pyrazine scaffold may offer improved selectivity over piperazine derivatives, which are often associated with off-target CNS effects .
  • Stability : Ether linkages (as in the target compound) generally exhibit higher hydrolytic stability compared to hydrazine or ester groups in analogs like compound 5c .
  • Electronic Effects : Pyrazine’s electron deficiency may enhance binding to enzymes with electron-rich active sites, a feature absent in oxadiazole-containing compounds .

Biological Activity

The compound 2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H24N2O3SC_{21}H_{24}N_2O_3S, with a molecular weight of approximately 392.55 g/mol. The structure features a biphenyl moiety linked to a pyrrolidine and a pyrazine ring, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC21H24N2O3S
Molecular Weight392.55 g/mol
CAS NumberNot yet assigned

Pharmacological Effects

Recent studies have highlighted the following pharmacological effects of this compound:

  • Kappa-opioid Receptor Antagonism :
    • The compound exhibits high affinity for kappa-opioid receptors (KOR), with Ki values indicating potent antagonistic activity. This property suggests potential applications in pain management and addiction treatment .
  • Anti-inflammatory Activity :
    • Like many pyrazine derivatives, this compound has shown promising anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
  • Antitumor Potential :
    • Preliminary investigations suggest that the compound may possess antitumor properties, particularly against specific cancer cell lines. This aligns with findings from other pyrazole derivatives that have demonstrated significant cytotoxic effects in vitro .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the biphenyl or pyrrolidine moieties can significantly affect receptor binding affinities and biological outcomes. For instance:

  • Substituting different functional groups on the biphenyl ring has been associated with enhanced KOR selectivity.
  • Variations in the pyrrolidine structure can influence metabolic stability and bioavailability.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Kappa-opioid ReceptorAntagonist with high affinity
Anti-inflammatoryInhibition of cytokines
AntitumorCytotoxicity against cancer cell lines

Case Study 1: KOR Antagonism

A study evaluating the analgesic properties of KOR antagonists found that compounds similar to our target exhibited significant pain relief in rodent models without the side effects commonly associated with μ-opioid receptor agonists .

Case Study 2: Anti-inflammatory Effects

Research on pyrazole derivatives indicated that compounds with structural similarities to our target effectively reduced inflammation in models of rheumatoid arthritis by suppressing TNF-alpha production .

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